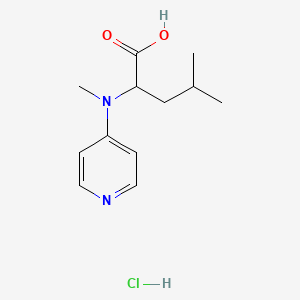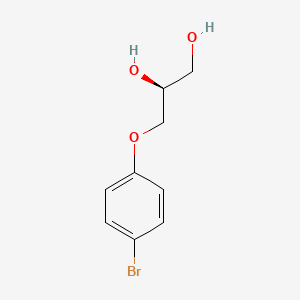
(S)-3-(4-Bromophenoxy)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-ブロモフェノキシ)プロパン-1,2-ジオールは、プロパン-1,2-ジオール骨格にブロモフェノキシ基が結合した有機化合物です。
合成方法
合成経路と反応条件
(S)-3-(4-ブロモフェノキシ)プロパン-1,2-ジオールの合成は、一般的に(S)-プロピレンオキシドと4-ブロモフェノールを水酸化ナトリウムなどの塩基の存在下で反応させることにより行われます。この反応は求核置換反応を介して進行し、フェノールのヒドロキシル基がエポキシド環を攻撃して目的の生成物が生成されます。
工業的製造方法
(S)-3-(4-ブロモフェノキシ)プロパン-1,2-ジオールの工業的製造は、同様の合成経路を使用しますが、より大規模に行われます。反応条件は、生成物の収率と純度を最大限に高めるように最適化されます。これには、連続フロー反応器の使用やクロマトグラフィーなどの高度な精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromophenoxy)propane-1,2-diol typically involves the reaction of (S)-propylene oxide with 4-bromophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
反応の種類
(S)-3-(4-ブロモフェノキシ)プロパン-1,2-ジオールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはカルボン酸を形成することができます。
還元: ブロモフェノキシ基はフェノキシ基に還元することができます。
置換: 臭素原子は、アミンやチオールなどの他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 塩基の存在下で、アミンやチオールなどの求核剤が使用されます。
生成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: フェノキシ誘導体の生成。
置換: 置換されたフェノキシ誘導体の生成。
科学研究への応用
(S)-3-(4-ブロモフェノキシ)プロパン-1,2-ジオールは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 酵素阻害や受容体結合など、生物系への潜在的な影響について研究されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について研究されています。
産業: 特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
(S)-3-(4-Bromophenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
(S)-3-(4-ブロモフェノキシ)プロパン-1,2-ジオールの作用機序は、特定の分子標的との相互作用を伴います。たとえば、活性部位に結合することにより特定の酵素を阻害したり、受容体タンパク質と相互作用することにより受容体活性を調節したりする可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
- (S)-3-(4-クロロフェノキシ)プロパン-1,2-ジオール
- (S)-3-(4-フルオロフェノキシ)プロパン-1,2-ジオール
- (S)-3-(4-メチルフェノキシ)プロパン-1,2-ジオール
独自性
(S)-3-(4-ブロモフェノキシ)プロパン-1,2-ジオールは、臭素原子の存在により、反応性と生物学的標的との相互作用に影響を与えるため、ユニークです。クロロ、フルオロ、メチル類似体と比較して、臭素原子は独特の電子的および立体的な特性を有しており、特定の用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- (S)-3-(4-Chlorophenoxy)propane-1,2-diol
- (S)-3-(4-Fluorophenoxy)propane-1,2-diol
- (S)-3-(4-Methylphenoxy)propane-1,2-diol
Uniqueness
(S)-3-(4-Bromophenoxy)propane-1,2-diol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric properties, making it a valuable compound for specific applications.
特性
分子式 |
C9H11BrO3 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC名 |
(2S)-3-(4-bromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11BrO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m0/s1 |
InChIキー |
FZGZDDRZAZBANV-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1OC[C@H](CO)O)Br |
正規SMILES |
C1=CC(=CC=C1OCC(CO)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)

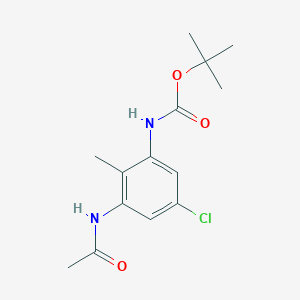
![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
![5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11755400.png)
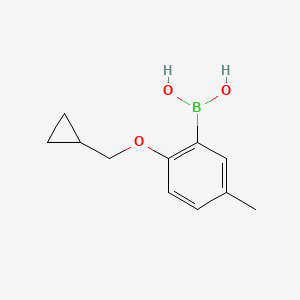
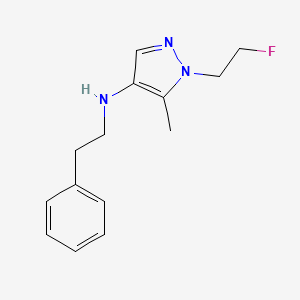
![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)
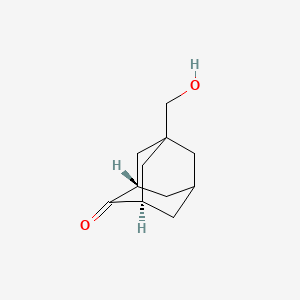
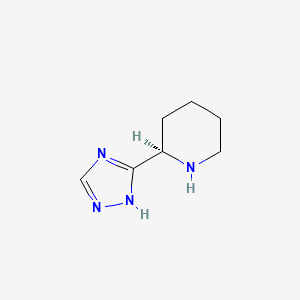
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
![4-Azaspiro[2.3]hexane hydrochloride](/img/structure/B11755466.png)
